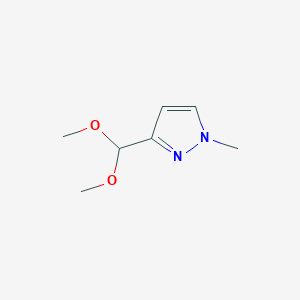

3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE

Description

BenchChem offers high-quality 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(DIMETHOXYMETHYL)-1-METHYL-1H-PYRAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(dimethoxymethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-9-5-4-6(8-9)7(10-2)11-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKHJTGWURATBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371193 | |

| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287917-82-2 | |

| Record name | 3-Dimethoxymethyl-1-methylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. In the dynamic landscape of medicinal chemistry and drug discovery, a profound understanding of a molecule's physicochemical characteristics is paramount. These properties govern a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets.[1][2][3][4][5] This document is structured to deliver not just data, but a deeper, field-proven perspective on the causality behind experimental choices and the self-validating nature of robust scientific protocols. While experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes predicted data for closely related analogs, established analytical methodologies, and expert insights to provide a robust framework for its characterization.

Introduction: The Pyrazole Scaffold and the Significance of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole

The pyrazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[6] The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse substitution patterns, enabling fine-tuning of a molecule's properties to achieve desired therapeutic effects. The subject of this guide, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, is a functionalized pyrazole with potential applications as a versatile building block in the synthesis of more complex pharmaceutical agents. The dimethoxymethyl group can serve as a protected aldehyde, offering a synthetic handle for further molecular elaboration, while the N-methyl group can influence the compound's polarity, metabolic stability, and receptor binding.

A thorough characterization of its physicochemical properties is the critical first step in unlocking the full potential of this molecule in any research and development program.

Molecular Structure and Core Identifiers

A foundational understanding of the molecule's structure is essential for interpreting its physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | 3-(dimethoxymethyl)-1-methyl-1H-pyrazole | N/A |

| CAS Number | Not available for the N-methylated form. The CAS number for the related compound 3-(dimethoxymethyl)-1H-pyrazole is 111573-59-2. | [7][8] |

| Molecular Formula | C₇H₁₂N₂O₂ | Calculated |

| Molecular Weight | 156.18 g/mol | Calculated |

| Canonical SMILES | CN1C=C(C=N1)C(OC)OC | Calculated |

| InChI Key | Not available | N/A |

Key Physicochemical Properties: Theoretical Insights and Experimental Protocols

The following sections delve into the critical physicochemical properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. For each property, we will discuss its importance in a drug discovery context, provide predicted values for the closely related 3-(dimethoxymethyl)-1H-pyrazole where available, and outline a detailed, best-practice experimental protocol for its determination.

Acidity and Basicity (pKa)

Importance: The ionization state of a molecule at physiological pH (typically 7.4) is dictated by its pKa. This, in turn, profoundly impacts its solubility, permeability across biological membranes, and binding to target proteins. For pyrazoles, the basicity of the ring nitrogens is a key parameter.

Theoretical Considerations: The pyrazole ring is weakly basic. The presence of the N-methyl group in 3-(dimethoxymethyl)-1-methyl-1H-pyrazole will slightly increase the basicity of the N2 nitrogen compared to the unsubstituted pyrazole. The dimethoxymethyl group is electronically neutral and is expected to have a minimal impact on the pKa. A predicted pKa value for the related 3-(dimethoxymethyl)-1H-pyrazole is 13.83 ± 0.10, which likely corresponds to the acidity of the N-H proton.[7][8] The basic pKa of the pyrazole ring is expected to be in the range of 2-3.

Experimental Protocol for pKa Determination (Potentiometric Titration):

This protocol describes a robust method for determining the pKa of a compound by monitoring pH changes during titration with an acid or base.

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 1-5 mg of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.

-

Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low, and then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.

-

-

Calibration of the pH Electrode:

-

Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

-

-

Titration:

-

Place the analyte solution in a thermostatted vessel and stir continuously.

-

Use a calibrated micro-burette to add standardized 0.1 M HCl (for basic pKa) or 0.1 M NaOH (for acidic pKa) in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point.

-

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Lipophilicity (LogP/LogD)

Importance: Lipophilicity is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, and ability to cross cell membranes.[4] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.

Theoretical Considerations: The N-methyl group and the two methyl groups of the dimethoxymethyl moiety will contribute to the lipophilicity of the molecule. The pyrazole ring itself is relatively polar. The oxygen atoms in the dimethoxymethyl group will slightly decrease the lipophilicity. Overall, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is expected to be a moderately lipophilic compound.

Experimental Protocol for LogP Determination (Shake-Flask Method):

This classic method directly measures the partitioning of a compound between two immiscible phases.[9]

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the layers.

-

-

Sample Preparation:

-

Prepare a stock solution of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in the aqueous phase at a known concentration.

-

-

Partitioning:

-

In a centrifuge tube, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

-

Centrifuge the mixture to achieve complete phase separation.

-

-

Concentration Analysis:

-

Carefully remove an aliquot from the aqueous phase.

-

Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

The concentration in the octanol phase is determined by mass balance.

-

LogP is calculated using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).

-

Solubility

Importance: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration.[5] Poor solubility is a major hurdle in drug development.

Theoretical Considerations: The presence of two nitrogen atoms and two oxygen atoms in 3-(dimethoxymethyl)-1-methyl-1H-pyrazole suggests it will have some degree of aqueous solubility. The N-methyl group and the hydrocarbon backbone will decrease solubility. The overall solubility is expected to be moderate.

Experimental Protocol for Thermodynamic Solubility Determination:

This method determines the equilibrium solubility of a compound.

-

Sample Preparation:

-

Add an excess amount of solid 3-(dimethoxymethyl)-1-methyl-1H-pyrazole to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Equilibration:

-

Shake the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Filter the suspension through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid.

-

-

Concentration Analysis:

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).

-

Melting Point and Boiling Point

Importance: The melting point is a key indicator of a compound's purity and crystal lattice energy. The boiling point provides information about its volatility.

Predicted Values: For the related compound, 3-(dimethoxymethyl)-1H-pyrazole, the boiling point is reported as 92-94 °C at 0.23 mmHg.[7][8] The N-methylated derivative is expected to have a slightly higher boiling point due to its increased molecular weight.

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation:

-

Finely powder a small amount of the crystalline solid.

-

Pack the powder into a capillary tube to a height of 2-3 mm.

-

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

-

Experimental Protocol for Boiling Point Determination (Distillation): [10]

-

Apparatus Setup:

-

Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

-

Distillation:

-

Place the liquid sample in the round-bottom flask with a few boiling chips.

-

Heat the flask gently.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

-

Logical Relationship of Core Physicochemical Properties

Caption: Interplay of physicochemical properties.

Chemical Stability

Importance: Understanding the chemical stability of a compound under various conditions (e.g., pH, temperature, light) is crucial for its storage, handling, and formulation.

Theoretical Considerations: The pyrazole ring is generally stable. The dimethoxymethyl group, being an acetal, is susceptible to hydrolysis under acidic conditions to yield the corresponding aldehyde. The N-methyl group is expected to be stable.

Experimental Protocol for pH-Dependent Stability Assay:

-

Buffer Preparation:

-

Prepare a series of buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

-

Sample Incubation:

-

Prepare stock solutions of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole and dilute them into each buffer to a final known concentration.

-

Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quench any reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the concentration of the parent compound remaining using a validated HPLC method.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of the parent compound versus time for each pH.

-

The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.

-

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. While direct experimental data remains to be fully elucidated, the theoretical considerations and detailed experimental protocols presented herein offer a clear roadmap for the characterization of this promising molecule. A thorough investigation of these properties will be instrumental in guiding its future development, whether as a key intermediate in complex syntheses or as a scaffold for novel therapeutic agents. The interplay of these fundamental characteristics ultimately dictates the journey of a molecule from the laboratory bench to potential clinical applications, underscoring the critical importance of the foundational knowledge outlined in this guide.

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

- Physicochemical properties. (n.d.). Fiveable.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery Today.

- What are the physicochemical properties of drug? (2023). LookChem.

- 3-(DIMETHOXYMETHYL)-1H-PYRAZOLE | 111573-59-2. (n.d.). ChemicalBook.

- LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2025). Chemistry LibreTexts.

- Physicochemical Properties and Environmental Fate. (n.d.). National Academies of Sciences, Engineering, and Medicine.

- 3-(DIMETHOXYMETHYL)-1H-PYRAZOLE | 111573-59-2. (n.d.). ChemicalBook.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-(DIMETHOXYMETHYL)-1H-PYRAZOLE | 111573-59-2 [amp.chemicalbook.com]

- 8. 3-(DIMETHOXYMETHYL)-1H-PYRAZOLE | 111573-59-2 [chemicalbook.com]

- 9. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-(dimethoxymethyl)-1-methyl-1H-pyrazole for Researchers and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents.[2] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] The compound 3-(dimethoxymethyl)-1-methyl-1H-pyrazole represents a functionalized pyrazole with a protected aldehyde at the 3-position and a methyl group on one of the ring nitrogens. This specific substitution pattern offers synthetic handles for further molecular elaboration, making it a valuable building block for the synthesis of more complex molecules.

The dimethoxymethyl group serves as a stable acetal, which can be readily deprotected to reveal a reactive aldehyde functionality. This aldehyde can then be used in a variety of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, to introduce further diversity into the molecule. The N-methylation of the pyrazole ring can influence the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Physicochemical and Safety Profile

While experimental data for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is limited, we can extrapolate its likely properties from its parent compound, 3-(dimethoxymethyl)-1H-pyrazole.

| Property | Predicted Value/Information | Source |

| CAS Number | Not available (Parent Compound: 111573-59-2) | [4] |

| Molecular Formula | C₇H₁₂N₂O₂ | - |

| Molecular Weight | 156.18 g/mol | - |

| Appearance | Likely a light yellow to yellow solid or oil | [4] |

| Boiling Point | Expected to be similar to or slightly higher than the parent compound (92-94°C at 0.23 mmHg) | [4] |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C | [4] |

Safety and Handling

Based on the safety data for 3-(dimethoxymethyl)-1H-pyrazole and other pyrazole derivatives, the following precautions should be observed when handling 3-(dimethoxymethyl)-1-methyl-1H-pyrazole:

-

Hazard Identification : Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][6] May also cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.

-

Handling : Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[4] If inhaled, remove to fresh air.[7] If swallowed, seek medical attention.[6]

-

Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

Synthesis and Reactivity

A plausible and efficient synthetic route to 3-(dimethoxymethyl)-1-methyl-1H-pyrazole would involve the N-methylation of the readily available 3-(dimethoxymethyl)-1H-pyrazole.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.

Detailed Experimental Protocol (Hypothetical)

-

To a solution of 3-(dimethoxymethyl)-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the pyrazole nitrogen.

-

Cool the reaction mixture back to 0°C and add a methylating agent such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.

Spectroscopic Analysis (Predicted)

The structural confirmation of the synthesized 3-(dimethoxymethyl)-1-methyl-1H-pyrazole would be achieved through standard spectroscopic techniques.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole-H4 | ~6.2-6.4 | d | ~2.0-2.5 |

| Pyrazole-H5 | ~7.3-7.5 | d | ~2.0-2.5 |

| CH(OCH₃)₂ | ~5.4-5.6 | s | - |

| N-CH₃ | ~3.8-4.0 | s | - |

| O-CH₃ | ~3.3-3.5 | s | - |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazole-C3 | ~150-155 |

| Pyrazole-C4 | ~105-110 |

| Pyrazole-C5 | ~138-142 |

| C H(OCH₃)₂ | ~100-105 |

| N-C H₃ | ~35-40 |

| O-C H₃ | ~50-55 |

Applications in Research and Drug Development

The 3-(dimethoxymethyl)-1-methyl-1H-pyrazole scaffold is a versatile intermediate for the synthesis of a wide range of biologically active molecules.

Role as a Synthetic Intermediate

The primary utility of this compound lies in the synthetic flexibility offered by the protected aldehyde group. Deprotection under mild acidic conditions yields the corresponding 3-formyl-1-methyl-1H-pyrazole, a key precursor for various functionalizations.

Caption: Deprotection and further reactions of the title compound.

Potential in Drug Discovery

The pyrazole core is a key component of numerous approved drugs. By leveraging the synthetic tractability of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, researchers can explore the synthesis of novel analogs of known drugs or develop new chemical entities targeting a variety of biological targets. For example, the aldehyde can be elaborated to introduce side chains that mimic the interactions of known kinase inhibitors or receptor antagonists.

Conclusion

3-(dimethoxymethyl)-1-methyl-1H-pyrazole, while not extensively documented in the literature, represents a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis from its commercially available parent compound, coupled with the synthetic utility of the protected aldehyde, makes it an attractive starting material for the creation of diverse molecular libraries for drug discovery and development. The information provided in this guide, based on the known chemistry of pyrazoles, offers a solid foundation for researchers to explore the potential of this promising compound.

References

-

Synthesis of 3-(3-Methoxyphenyl)-1-methyl-1H-thieno[3,2-c]pyrazole - PrepChem.com. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central. Available at: [Link]

-

New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives - ResearchGate. Available at: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... - ResearchGate. Available at: [Link]

-

Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. Available at: [Link]

-

3,5-dimethyl-1H-pyrazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES - TSI Journals. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(DIMETHOXYMETHYL)-1H-PYRAZOLE | 111573-59-2 [amp.chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Page loading... [wap.guidechem.com]

A Technical Guide to the Spectral Analysis of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectral data for the novel compound 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. In the absence of direct experimental data in publicly available literature, this document serves as a foundational resource for researchers synthesizing or working with this molecule. By leveraging established principles of spectroscopy and analyzing empirical data from structurally analogous compounds, we present predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, field-proven methodologies for the experimental acquisition of this spectral data, ensuring a self-validating framework for future studies. The causality behind experimental choices and data interpretation is explained to provide a deeper understanding for researchers in drug development and organic synthesis.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities. The specific compound, 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, represents a versatile synthetic intermediate. The dimethoxymethyl group serves as a protected aldehyde, which can be deprotected under specific conditions to reveal a reactive carbonyl functionality, opening avenues for further molecular elaboration. Accurate and comprehensive spectral characterization is paramount for confirming the identity, purity, and structure of this and any novel compound. This guide provides a robust predictive framework for the spectral properties of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole and a practical guide to its experimental verification.

Molecular Structure

The structural representation of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is crucial for understanding its spectral characteristics.

Caption: Molecular structure of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted chemical shifts for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole are based on the analysis of related pyrazole derivatives and compounds containing dimethoxymethyl groups.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in CDCl₃ is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.4 | d | 1H | H-5 | The proton at position 5 of the pyrazole ring is expected to be the most downfield of the ring protons due to its proximity to the two nitrogen atoms. In 1-methylpyrazole, H-5 appears around 7.4 ppm. |

| ~6.1-6.3 | d | 1H | H-4 | The proton at position 4 is expected to be more shielded than H-5. The coupling constant between H-4 and H-5 (³JHH) is typically around 2-3 Hz. |

| ~5.4-5.6 | s | 1H | CH(OMe)₂ | The acetal proton is a singlet and is expected to appear in the range of 5.0-6.0 ppm. |

| ~3.8-4.0 | s | 3H | N-CH₃ | The N-methyl group on a pyrazole ring typically appears as a singlet in the range of 3.8-4.1 ppm. |

| ~3.3-3.5 | s | 6H | O-CH₃ | The two methoxy groups of the acetal are chemically equivalent and will appear as a singlet in the range of 3.2-3.6 ppm. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in CDCl₃ is summarized below.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~148-152 | C-3 | The carbon atom attached to the dimethoxymethyl group will be significantly downfield. |

| ~138-142 | C-5 | The carbon at position 5 is typically the most downfield of the pyrazole ring carbons. |

| ~104-108 | C-4 | The carbon at position 4 is generally the most shielded of the pyrazole ring carbons. |

| ~100-104 | CH(OMe)₂ | The acetal carbon typically appears in this region. |

| ~52-56 | O-CH₃ | The methoxy carbons are expected in this range. |

| ~38-42 | N-CH₃ | The N-methyl carbon is typically found in this region. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: The experiment should be performed on a spectrometer with a proton frequency of at least 400 MHz. The probe must be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. The chemical shifts are referenced to the TMS signal. For the ¹H spectrum, the signals should be integrated to determine the relative number of protons.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Weak-Medium | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on the pyrazole ring. |

| 2990-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methyl and methoxy C-H bonds. |

| 1600-1450 | Medium | C=N and C=C stretch | Ring stretching vibrations of the pyrazole core. |

| 1200-1000 | Strong | C-O stretch (acetal) | Acetals typically show strong and characteristic C-O stretching bands in this region[1]. |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for FT-IR data acquisition.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory, should be used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: A small amount of the solid 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is placed directly onto the ATR crystal, and firm contact is ensured. The sample spectrum is then recorded.

-

Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted MS Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 156. The molecular ion peak is expected to be observed, corresponding to the molecular weight of the compound (C₇H₁₂N₂O₂).

-

Key Fragmentation Pathways:

-

Loss of a methoxy group (-OCH₃): A prominent peak is expected at m/z = 125. This is a common fragmentation pathway for acetals[2].

-

Loss of formaldehyde (-CH₂O): Fragmentation of the acetal can lead to the loss of formaldehyde, resulting in a peak at m/z = 126.

-

Formation of the pyrazole-3-carboxaldehyde cation: Cleavage of the C-C bond between the pyrazole ring and the acetal carbon, followed by rearrangement, could yield the cation of 1-methyl-1H-pyrazole-3-carbaldehyde at m/z = 110.

-

Fragmentation of the pyrazole ring: Pyrazole rings can fragment via the loss of HCN or N₂[3]. This would lead to smaller fragment ions.

-

Caption: Predicted key fragmentation pathways for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra for small molecules.

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the major fragment ions are analyzed to deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Conclusion

This technical guide provides a comprehensive predicted spectral analysis of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, a compound of interest in synthetic and medicinal chemistry. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a valuable reference for researchers. The detailed experimental protocols provided herein establish a clear and robust framework for the empirical validation of these predictions. This guide is intended to facilitate the unambiguous characterization of this novel pyrazole derivative and to support its application in further research and development.

References

- Frizzo, C. P., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

- Mass Spectrometry of the Acetal Derivatives of...

- Bergmann, E. D., & Pinchas, S. (1952). The infrared absorption of acetals and ketals. Recueil des Travaux Chimiques des Pays-Bas, 71(2), 161-168.

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

- Lau, K. M., et al. (1987). Mass Spectra of Some Acetals. Journal of Chemical Research, Synopses, (9), 272-273.

Sources

solubility of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. While specific quantitative solubility data for this compound is not extensively published, this document leverages established principles of physical organic chemistry and data from analogous pyrazole structures to build a robust predictive solubility profile. It is designed for researchers, scientists, and drug development professionals who utilize this compound as a synthetic intermediate or building block. The guide offers a theoretical framework for solvent selection, a detailed experimental protocol for solubility determination, and an examination of the key factors influencing its behavior in various organic media.

Introduction: The Significance of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with numerous derivatives finding applications as active pharmaceutical ingredients and functional materials.[1][2][3] The compound 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is a valuable synthetic intermediate, featuring a protected aldehyde group (the dimethoxymethyl acetal) and a methylated pyrazole ring. The acetal provides stability under various reaction conditions where a free aldehyde would be reactive, while the N-methyl group prevents tautomerism and modifies the compound's electronic and physical properties.[1]

Understanding the solubility of this intermediate is paramount for its effective use. Proper solvent selection is critical for:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase for optimal interaction.

-

Purification: Facilitating techniques like crystallization and chromatography.

-

Handling and Dosing: Creating stock solutions for screening or further reactions.

This guide provides the foundational knowledge to make informed decisions regarding solvent systems for this specific pyrazole derivative.

Molecular Structure Analysis and Physicochemical Properties

To predict solubility, we must first analyze the molecular structure of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole and its inherent physicochemical properties.

-

Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is polar. The N1-methyl substitution prevents the formation of intermolecular hydrogen bonds as a donor, which would be possible in N-unsubstituted pyrazoles.[4] However, the pyridine-like N2 atom can still act as a hydrogen bond acceptor.

-

N-Methyl Group: The methyl group at the N1 position increases the lipophilicity (fat-solubility) and molecular weight of the compound compared to its unsubstituted counterpart.

-

Dimethoxymethyl Group (Acetal): This group consists of a central carbon atom bonded to two methoxy (-OCH₃) groups. The oxygen atoms introduce polarity and can act as hydrogen bond acceptors. While more polar than a simple alkyl chain, an acetal is less polar than the corresponding aldehyde or alcohol.

A related compound, 3-(dimethoxymethyl)-1H-pyrazole (CAS 111573-59-2), is described as a light yellow to yellow solid.[5] It is reasonable to assume our target compound has a similar physical state at room temperature. The fundamental principle of "like dissolves like" dictates that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[6][7][8] Our target molecule possesses both polar (pyrazole ring, acetal oxygens) and nonpolar (N-methyl, other alkyl protons) regions, suggesting it will exhibit a nuanced solubility profile.

Predicted Solubility Profile and Solvent Selection Rationale

Based on the structural analysis, we can predict the solubility of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in common organic solvents. Pyrazole and its derivatives generally show good solubility in a range of organic solvents.[9][10]

Table 1: Predicted Solubility of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents can engage in dipole-dipole interactions and can act as hydrogen bond donors to the pyrazole N2 atom and the acetal oxygens. The alkyl portions of the alcohols are compatible with the nonpolar features of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dichloromethane (DCM) | High | These solvents have significant dipole moments that can interact effectively with the polar pyrazole ring and acetal group.[9] Acetone and acetonitrile are excellent choices for many pyrazole derivatives.[11] |

| Nonpolar | Hexane, Toluene | Low to Moderate | Toluene may offer moderate solubility due to pi-stacking interactions with the aromatic pyrazole ring. Hexane, being purely aliphatic, is expected to be a poor solvent as it relies solely on weak London dispersion forces, which are insufficient to overcome the solute's polar interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | These solvents have some polarity and the oxygen atom can act as a hydrogen bond acceptor, facilitating dissolution. |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach is required. The following protocol describes a reliable method for determining the qualitative and semi-quantitative solubility of the compound. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

3-(dimethoxymethyl)-1-methyl-1H-pyrazole

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated micropipettes

-

Small glass vials with screw caps (e.g., 4 mL)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 10-20 mg of the compound into a tared glass vial.[12][13] Record the exact mass.

-

Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 0.5 mL) to the vial. This creates an initial slurry.

-

Equilibration (The Causality Behind This Step): Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (a minimum of 24 hours is recommended).[14] This step is critical to ensure the system reaches thermodynamic equilibrium, meaning the rate of dissolution equals the rate of precipitation. Rushing this step is a common source of error, leading to an underestimation of solubility.

-

Observation (Qualitative Assessment): After equilibration, visually inspect the vial. If the solid has completely dissolved, the compound is soluble at least to the tested concentration. If solid remains, proceed to the next step for quantification.

-

Saturation Confirmation: To ensure the solution is truly saturated, observe that an excess of solid material remains. This is the self-validating check of the protocol; without excess solid, you cannot be certain the solution is saturated.

-

Sample Preparation for Quantification: Allow the vial to stand undisturbed at the same constant temperature for 1-2 hours to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe.

-

Filtration: Immediately pass the sample through a syringe filter into a clean, tared vial. This step is crucial to remove any microscopic solid particles that could artificially inflate the measured concentration.

-

Quantification:

-

Gravimetric Method: Weigh the vial containing the filtered solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature. Once the solvent is completely removed, reweigh the vial. The mass of the residue is the amount of solute dissolved in the volume of solvent taken.

-

Chromatographic Method (e.g., HPLC): Dilute a precise aliquot of the filtered supernatant with a suitable mobile phase and analyze it using a pre-calibrated HPLC method. This is often more accurate, especially for lower solubilities.

-

Visualization of the Experimental Workflow

Caption: Figure 1: A step-by-step workflow for the experimental determination of solubility.

Key Factors Influencing Solubility

Several physical factors can alter the solubility of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole.[7]

-

Temperature: For most solids dissolving in organic solvents, solubility increases with temperature.[9][15] This is because the dissolution process is often endothermic, and applying heat (energy) helps overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.[7] If you encounter solubility issues, gentle heating can be an effective strategy.[9]

-

Solvent Polarity: As detailed in Table 1, the polarity of the solvent is a primary determinant. The "like dissolves like" principle is a manifestation of the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] A favorable dissolution occurs when solute-solvent interactions are strong enough to overcome the other forces.

-

Intermolecular Forces: The specific interactions between the solute and solvent dictate solubility. For our target compound, these interactions include London dispersion forces, dipole-dipole interactions, and its ability to accept hydrogen bonds.

Visualization of Molecular Interactions

Caption: Figure 2: Conceptual diagram of intermolecular forces governing solubility.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole was not found, data for related pyrazole compounds suggest appropriate caution should be exercised. Many pyrazole derivatives are classified as irritants.[5][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly closed container in a cool, dry place, potentially under an inert atmosphere as recommended for the related 1H-pyrazole derivative.[5]

Always consult the specific SDS provided by the supplier before handling any chemical.

Conclusion

3-(dimethoxymethyl)-1-methyl-1H-pyrazole is predicted to be a versatile compound with high solubility in a broad range of polar organic solvents, including alcohols, acetone, acetonitrile, and DCM. Its solubility is governed by a combination of dipole-dipole interactions and its capacity to act as a hydrogen bond acceptor. For practical applications, experimental verification of solubility is essential, and the protocol provided in this guide offers a robust framework for obtaining reliable data. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, researchers can effectively utilize this valuable synthetic building block.

References

- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.

- Solubility of Things. (n.d.). Pyrazole.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (n.d.). 3-(DIMETHOXYMETHYL)-1H-PYRAZOLE | 111573-59-2.

- PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.

- BASF. (2025). Safety data sheet.

- Biosynth Carbosynth. (2021). Safety Data Sheet.

- Molecules. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- MedchemExpress.com. (2024). Safety Data Sheet.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrazole.

- International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.

- ResearchGate. (2025). Some Factors Affecting the Solubility of Polymers.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- AAT Bioquest. (2022). What factors affect solubility?

- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.

- MilliporeSigma. (2024). Aldrich P56607 - SAFETY DATA SHEET.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 5. 3-(DIMETHOXYMETHYL)-1H-PYRAZOLE | 111573-59-2 [amp.chemicalbook.com]

- 6. chem.ws [chem.ws]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. youtube.com [youtube.com]

- 15. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 16. biosynth.com [biosynth.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Stability and Storage of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 3-(dimethoxymethyl)-1-methyl-1H-pyrazole. While specific empirical data for this compound is not extensively available in public literature, this guide synthesizes established principles of organic chemistry, data from analogous structures, and industry-standard stability testing protocols to offer authoritative recommendations. The primary focus is on the inherent instability of the dimethoxymethyl (acetal) group to acidic hydrolysis, which is predicted to be the principal degradation pathway. Recommendations for handling, storage, and analytical monitoring are provided to ensure the long-term integrity of the compound.

Chemical and Physical Properties

3-(dimethoxymethyl)-1-methyl-1H-pyrazole is a substituted pyrazole with a molecular structure that combines a stable aromatic heterocyclic ring with a reactive acetal functional group.

| Property | Value/Description | Source |

| Molecular Formula | C7H12N2O2 | N/A |

| Molecular Weight | 156.18 g/mol | N/A |

| Appearance | Typically a light yellow to yellow solid or oil | [1] |

| Boiling Point | 92-94°C at 0.23 mmHg | [1] |

| Storage Temperature | 2-8°C under inert gas (recommended) | [1] |

The pyrazole ring itself is an aromatic heterocycle, which confers significant thermal stability and resistance to oxidation.[2][3] The N-methyl group enhances this stability. The critical feature governing the compound's stability is the dimethoxymethyl group, an acetal.

Caption: Predicted acid-catalyzed hydrolysis pathway.

The rate of this hydrolysis is highly dependent on the pH of the environment. The reaction is significantly accelerated in the presence of even trace amounts of acid. [4][5]Therefore, exposure to acidic media, including acidic surfaces or atmospheric CO2 in the presence of moisture, can initiate degradation.

Thermal, Photolytic, and Oxidative Stability

-

Thermal Stability : The pyrazole core is thermally robust. [2][6]Significant thermal decomposition is not expected under standard storage conditions. However, elevated temperatures can accelerate hydrolytic degradation if moisture and acidic impurities are present.

-

Photostability : While many pyrazole derivatives exhibit good photostability, it is a best practice to protect the compound from prolonged exposure to UV light, as recommended by ICH guidelines for stability testing. [1][7]* Oxidative Stability : The pyrazole ring is generally resistant to oxidation. [8]However, strong oxidizing agents should be avoided. Standard handling in an air atmosphere is generally acceptable, but for long-term storage, an inert atmosphere is recommended to prevent any potential slow oxidative side reactions.

Recommended Storage and Handling Conditions

To ensure the long-term integrity of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, the following conditions are recommended, derived from its chemical properties and information on analogous compounds.

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of any potential degradation reactions. [1] |

| Atmosphere | Under an inert gas (Argon or Nitrogen) | To exclude moisture and atmospheric CO2, which can form carbonic acid and catalyze hydrolysis. [1] |

| Container | Tightly sealed, amber glass vial or other light-resistant container | To prevent exposure to moisture, air, and light. |

| Incompatible Materials | Strong acids, strong oxidizing agents | To prevent rapid acid-catalyzed hydrolysis and potential oxidative degradation. |

Handling Precautions:

-

Use in a well-ventilated area.

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

When handling, use clean, dry spatulas and equipment to avoid introducing acidic or water contamination.

-

For preparing solutions, use anhydrous, neutral, or slightly basic solvents. Avoid acidic solvents unless hydrolysis is the intended reaction.

Framework for Stability Assessment: A Forced Degradation Protocol

To experimentally confirm the stability profile of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. [9][10]The following protocol is based on ICH guidelines and can be adapted for this specific molecule. [11][12]

Analytical Methodology

A stability-indicating analytical method is required to separate the parent compound from its degradation products. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Photodiode Array (PDA) detection is recommended. [13][14]

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with a neutral or slightly basic buffer, e.g., ammonium acetate) and acetonitrile.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Forced Degradation Experimental Protocol

Objective: To generate degradation products and assess the intrinsic stability of the compound. Aim for 5-20% degradation of the active substance. [15] 1. Preparation of Stock Solution: Prepare a stock solution of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). [16] 2. Stress Conditions:

-

Acid Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. b. Incubate at room temperature for 24 hours. If no degradation is observed, heat at 60°C for a specified period. c. At various time points (e.g., 2, 6, 12, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: a. To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. b. Follow the same incubation and sampling procedure as for acid hydrolysis. c. Neutralize samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: a. To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H2O2). b. Store protected from light at room temperature for 24 hours. c. Sample at time points and dilute for analysis.

-

Thermal Degradation (Solid State): a. Place a known quantity of the solid compound in a vial. b. Heat in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours. c. At time points, dissolve a sample of the solid in a suitable solvent for HPLC analysis.

-

Photostability: a. Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). b. Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.

Caption: Workflow for a forced degradation study.

Conclusion

The stability of 3-(dimethoxymethyl)-1-methyl-1H-pyrazole is primarily governed by the susceptibility of its acetal group to acid-catalyzed hydrolysis. The pyrazole core itself is robust. Therefore, to maintain the compound's integrity, it is crucial to store it under refrigerated (2-8°C), anhydrous, and inert conditions, and to avoid any contact with acidic substances. The provided framework for a forced degradation study offers a robust methodology for researchers to experimentally verify this stability profile and to develop validated analytical methods for quality control. Adherence to these guidelines will ensure the reliability of experimental results and the long-term viability of this chemical intermediate.

References

- ICH, Q1A (R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).

- Lorch, M., et al. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. Biochemical Pharmacology 34.9 (1985): 1537-1542.

- Capon, B. The spontaneous hydrolysis of acetals: sensitivity to the leaving group. Journal of the Chemical Society, Perkin Transactions 2 11 (1975): 1133-1135.

- Voitkevich, O. N., et al. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega 8.21 (2023): 18985-18991.

- Zhang, Y., et al. Electrochemically enabled oxidative aromatization of pyrazolines. Organic & Biomolecular Chemistry 21.22 (2023): 4669-4673.

- Lyalin, B. V., et al. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules 26.1 (2021): 203.

-

De, S., et al. Well-established mechanism of the hydrolysis of acetals and ketals... ResearchGate (2014). Available at: [Link].

- Lyalin, B. V., and V. A. Petrosyan. Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali. Russian Journal of Electrochemistry 47.10 (2011): 1236-1240.

-

De, S., et al. Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... ResearchGate (2014). Available at: [Link].

- DePuy, C. H., et al. Thermochemical studies of N-methylpyrazole and N-methylimidazole. The Journal of Physical Chemistry A 107.25 (2003): 5045-5050.

- Al-Hussain, S. A., et al. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification... ChemistrySelect 8.35 (2023): e202302191.

- Sridhar, T. M., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research 9.5 (2016): 48-56.

-

IVAMI. Stability testing of Pharmaceutical products based on ICH Guide. Available at: [Link].

- Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. (2022).

- Bajaj, S., et al. Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science 2.3 (2012): 129-138.

-

Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. (2023). Available at: [Link].

- Ashfold, M. N. R., et al. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics 22.25 (2020): 14097-14107.

- Semproni, M. J., et al. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics 37.21 (2018): 3929-3936.

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link].

-

MedCrave. Forced Degradation Studies. (2016). Available at: [Link].

- Ribeiro, D. S. M., et al. Enthalpies of Formation of N-Substituted Pyrazoles and Imidazoles. The Journal of Physical Chemistry A 115.35 (2011): 9896-9903.

- Fife, T. H., and L. K. Jao. General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Journal of the American Chemical Society 91.15 (1969): 4217-4221.

- Yin, C., et al. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules 25.10 (2020): 2384.

- Vasileva, E., et al. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia 66.4 (2019): 221-228.

- Roge, A. B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry 7.1 (2014): 99-102.

- Girish, Y. R., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules 28.18 (2023): 6523.

- Fershtater, G. V., et al. Features of thermal decomposition of N-substituted tetrazoles.

- Alam, M. J., et al. Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry 15.22 (2023): 1731-1755.

- Singh, R., and Z. Rehman. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis 2.3 (2012): 159-168.

- Patel, R. M. Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology 12.10 (2019): 5094-5101.

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link].

- Bhole, R., et al. Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Characterization of its Degradation Products.

- Zhang, H., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry 13.10 (2022): 1177-1205.

- Garrett, E. R., and P. B. Chemburkar. Alkaline hydrolysis of 1,3-dimethylphenobarbital. Journal of Pharmaceutical Sciences 57.6 (1968): 949-954.

Sources

- 1. ICH Official web site : ICH [ich.org]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The spontaneous hydrolysis of acetals: sensitivity to the leaving group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. ijcpa.in [ijcpa.in]

- 15. rjptonline.org [rjptonline.org]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

reactivity of the dimethoxymethyl group on a pyrazole ring

An In-depth Technical Guide to the Reactivity of the Dimethoxymethyl Group on a Pyrazole Ring

Authored by a Senior Application Scientist

Introduction: The Strategic Role of the Dimethoxymethyl Group in Pyrazole Chemistry

In the landscape of modern drug discovery and synthetic chemistry, the pyrazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry.[1] The functionalization of this ring is paramount for modulating pharmacological activity, and among the most versatile handles is the formyl group (-CHO). However, the reactivity of the aldehyde itself can be a double-edged sword, interfering with synthetic steps targeting other parts of the molecule.

This guide delves into the chemistry of the dimethoxymethyl group , a dimethyl acetal, which serves as a stable and reliable precursor to the formyl group on a pyrazole ring. We will explore its reactivity, its crucial role as a protecting group, and the strategic unmasking to the highly versatile pyrazole carbaldehyde. This acetal moiety allows chemists to perform a wide range of transformations on the pyrazole core or its substituents under conditions that would be incompatible with a free aldehyde, making it an indispensable tool for constructing complex, biologically active molecules.[4][5]

Core Reactivity: Hydrolysis to Pyrazole Carbaldehyde

The primary and most fundamental reaction of the dimethoxymethyl group is its acid-catalyzed hydrolysis to reveal the parent aldehyde. Acetal hydrolysis is a classic and reliable transformation, proceeding efficiently under acidic conditions while remaining robust in neutral to basic media.[6]

Mechanism of Acid-Catalyzed Hydrolysis

The underlying causality for the acid requirement is the need to convert one of the methoxy groups into a good leaving group (methanol). The reaction proceeds through a stabilized oxocarbenium ion intermediate.

-

Protonation: A methoxy oxygen is protonated by an acid catalyst (e.g., HCl, H₂SO₄, PTSA), converting it into a good leaving group.

-

Formation of Oxocarbenium Ion: The protonated methoxy group departs as methanol, and the resulting positive charge on the carbon is stabilized by resonance with the adjacent oxygen atom, forming an oxocarbenium ion.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

-

Deprotonation & Hemiacetal Formation: The newly added water molecule is deprotonated, yielding a hemiacetal intermediate.

-

Repeat and Eliminate: The second methoxy group is similarly protonated and eliminated as methanol, with the hydroxyl group of the hemiacetal participating to form a protonated aldehyde.

-

Final Deprotonation: Loss of a proton reveals the final pyrazole carbaldehyde product.

Diagram 1: Mechanism of Acid-Catalyzed Acetal Hydrolysis

Caption: Stepwise mechanism for the acid-catalyzed conversion of a dimethoxymethyl pyrazole to a pyrazole carbaldehyde.

Experimental Protocol: Hydrolysis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Dimethyl Acetal

This protocol is a representative example of the deprotection process. The choice of acid, solvent, and temperature is critical and is determined by the stability of other functional groups on the pyrazole ring and its substituents.

Materials:

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde dimethyl acetal

-

Acetone

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Dissolve the pyrazole acetal (1 equivalent) in acetone (10-20 mL per gram of acetal) in a round-bottom flask equipped with a magnetic stirrer.

-

To the stirring solution, add 2M HCl (2-3 equivalents) dropwise at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-4 hours.

-

Once the starting material is consumed, neutralize the reaction mixture by the slow addition of a saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude pyrazole carbaldehyde.

-

Purify the product by recrystallization or column chromatography on silica gel as needed.[7]

Table 1: Comparison of Hydrolysis Conditions

| Substrate Type | Acid Catalyst | Solvent | Temperature (°C) | Typical Time | Reference |

| Electron-neutral pyrazoles | 2M HCl | Acetone/THF | 25 | 1-4 h | General Procedure |

| Acid-sensitive pyrazoles | Pyridinium p-toluenesulfonate (PPTS) | Acetone/H₂O | 50 | 6-12 h | [7] |

| Sterically hindered acetals | 50% Acetic Acid | Water | 80 | 2-6 h | General Procedure |

| General Vilsmeier products | Dilute NaOH or HCl | Ethanol/Water | Reflux | 1-2 h | [8] |

The Dimethoxymethyl Group as a Strategic Synthetic Tool

The true value of the dimethoxymethyl group lies in its role as a robust protecting group. Its stability to a wide range of non-acidic reagents allows for selective chemical modifications at other positions of the pyrazole heterocycle.

Orthogonal Stability

The dimethoxymethyl acetal is generally stable under the following conditions, making it an excellent choice for multi-step synthesis:

-

Basic Conditions: Stable to strong bases like NaOH, KOH, and alkoxides.[6]

-

Organometallic Reagents: Tolerates Grignard reagents and organolithium species (e.g., n-BuLi, LDA), which are often used for metallation and subsequent functionalization of the pyrazole ring.[9][10]

-

Transition-Metal Catalysis: Compatible with many palladium, rhodium, and copper-catalyzed cross-coupling and C-H activation reactions that do not involve acidic media.[11][12][13]

-

Nucleophilic Attack: Resistant to attack by various nucleophiles.

-

Standard Oxidation/Reduction: Stable to many common oxidizing and reducing agents that do not require acidic conditions.

This stability profile enables a synthetic strategy where the masked aldehyde is carried through several steps before its final, strategic deprotection.

Diagram 2: Synthetic Workflow Using the Acetal as a Protecting Group

Caption: A strategic workflow in drug development, showcasing the use of the dimethoxymethyl group to enable selective functionalization of a pyrazole core.

Application in C-H Functionalization and Lithiation Chemistry

The pyrazole ring is amenable to direct C-H functionalization, a powerful modern technique for building molecular complexity.[12][13] The dimethoxymethyl group at the 4-position can be carried through such transformations. For instance, a pyrazole bearing a directing group at the N-1 position can undergo regioselective C-H activation at the C-5 position, leaving the C-4 acetal untouched.[11]

Similarly, directed ortho-metalation or direct lithiation of the pyrazole ring is a key strategy for introducing new substituents.[9] Studies on 1-methylpyrazole show that under thermodynamic control, lithiation occurs at the 5-position.[10] The presence of a stable acetal at C-4 would be compatible with these strongly basic conditions, allowing for subsequent quenching with an electrophile to create a 3,4,5-trisubstituted pyrazole after deprotection.

Synthetic Utility of the Unmasked Pyrazole Carbaldehyde

Once deprotected, the pyrazole carbaldehyde becomes a versatile synthetic intermediate, serving as a linchpin for the construction of more elaborate molecular architectures, particularly fused heterocyclic systems of interest in medicinal chemistry.[14][15]

Key Transformations:

-

Condensation Reactions: The aldehyde readily undergoes Knoevenagel and Claisen-Schmidt condensations with active methylene compounds or ketones to form α,β-unsaturated systems, which are precursors to fused pyranopyrazoles or pyrazolopyridines.[14][16]

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides access to a diverse range of aminomethyl-pyrazoles.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the formyl group into a variety of substituted alkenes.

-

Cyclization Cascades: Pyrazole-4-carbaldehydes are frequently used in multicomponent reactions to rapidly assemble complex heterocyclic scaffolds.[16][17]

Representative Protocol: Knoevenagel Condensation

This protocol illustrates the synthesis of a pyrazolo[3,4-b]pyridine precursor, a common scaffold in drug discovery.

Materials:

-

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

In a flask, suspend 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine (2-3 drops) to the mixture.

-

Stir the reaction at room temperature. A precipitate often forms within 30-60 minutes.

-

Continue stirring for 2-3 hours to ensure the reaction goes to completion (monitor by TLC).

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove residual reactants and catalyst.

-

Dry the product under vacuum to yield the (1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile, which can be used directly in subsequent cyclization steps.[14]

Conclusion

The dimethoxymethyl group is more than a simple functional group; it is a strategic enabler in the synthesis of complex pyrazole-containing molecules. Its primary reactivity—facile hydrolysis to a formyl group under acidic conditions—is perfectly complemented by its robust stability in the presence of bases, organometallics, and many transition-metal catalysts. This predictable and orthogonal reactivity allows researchers and drug development professionals to design and execute sophisticated synthetic routes. By masking the reactive aldehyde, chemists can unlock a broader range of chemical transformations on the pyrazole core, ultimately accelerating the discovery and development of novel therapeutics.

References

- Abdelhamid, I. A., et al. (2021).

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

Holzer, W., et al. (2004). THE 4-METHOXYBENZYL (PMB) FUNCTION AS A VERSATILE PROTECTING GROUP IN THE SYNTHESIS OF N-UNSUBSTITUTED. HETEROCYCLES. [Link]

-